molecular formula C24H26FNO3S B14959581 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide

2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide

Cat. No.: B14959581
M. Wt: 427.5 g/mol
InChI Key: LNMCXKHWVCSUJG-FYJGNVAPSA-N
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Description

2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indene core, a methylsulfinyl benzylidene moiety, and a methoxypropyl acetamide group. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide typically involves multiple steps, including the formation of the indene core, the introduction of the fluorine atom, and the attachment of the benzylidene and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The benzylidene moiety can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group would yield a sulfone derivative, while reduction of the benzylidene moiety would produce a benzyl-substituted compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide is not well-documented. its molecular structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-{(1E)-5-fluoro-2-methyl-1-[4-(methylthio)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

Uniqueness

The presence of the methylsulfinyl group in 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26FNO3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C24H26FNO3S/c1-16-21(13-17-5-8-19(9-6-17)30(3)28)20-10-7-18(25)14-23(20)22(16)15-24(27)26-11-4-12-29-2/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,26,27)/b21-13+

InChI Key

LNMCXKHWVCSUJG-FYJGNVAPSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCCOC

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCCOC

Origin of Product

United States

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